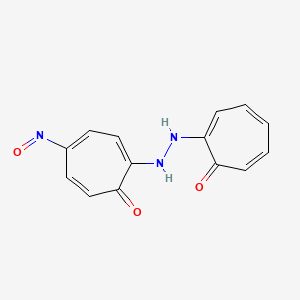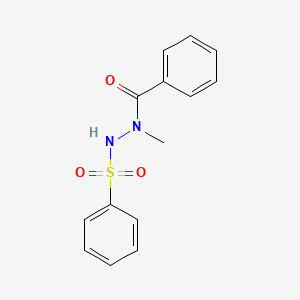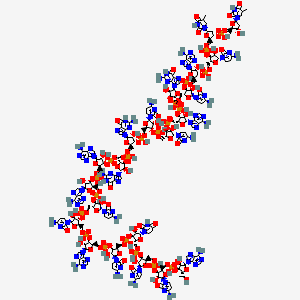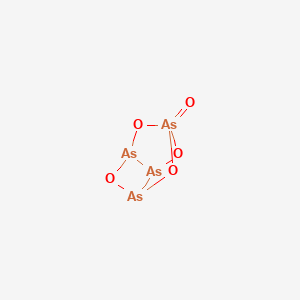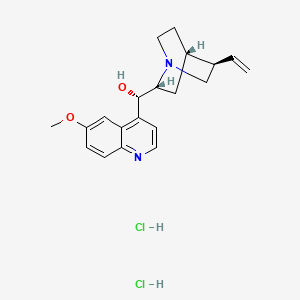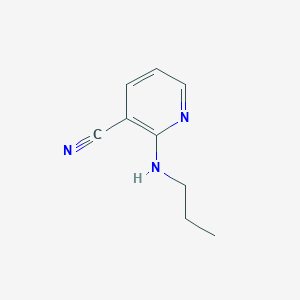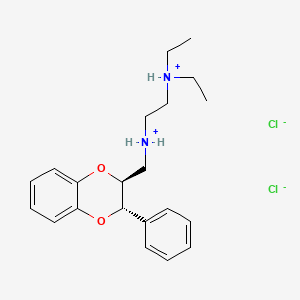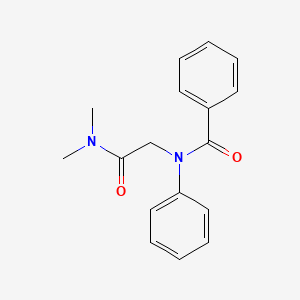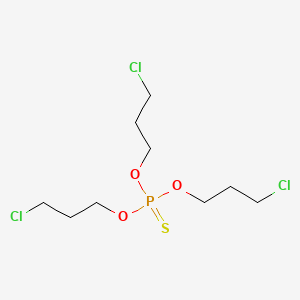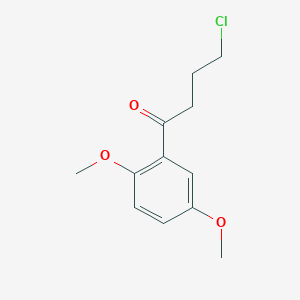
4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one is an organic compound with the molecular formula C12H15ClO3 and a molecular weight of 242.7017 . This compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a butanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one typically involves the reaction of 2,5-dimethoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding alcohols and acids.
Aplicaciones Científicas De Investigación
4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethoxyphenyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4-Chloro-1-(2,5-dimethoxyphenyl)butan-1-one can be compared with other similar compounds, such as:
4-Chloro-1-(2,4-dimethoxyphenyl)butan-1-one: This compound has a similar structure but with different positions of the methoxy groups, leading to variations in chemical reactivity and biological activity.
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: This compound has a shorter carbon chain, which affects its physical and chemical properties.
4-Chloro-1-(2,5-dimethoxyphenyl)pentan-1-one: This compound has a longer carbon chain, which may influence its solubility and interaction with molecular targets.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Propiedades
Número CAS |
91767-62-3 |
|---|---|
Fórmula molecular |
C12H15ClO3 |
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
4-chloro-1-(2,5-dimethoxyphenyl)butan-1-one |
InChI |
InChI=1S/C12H15ClO3/c1-15-9-5-6-12(16-2)10(8-9)11(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3 |
Clave InChI |
XGAKZRFVYWWEKP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C(=O)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


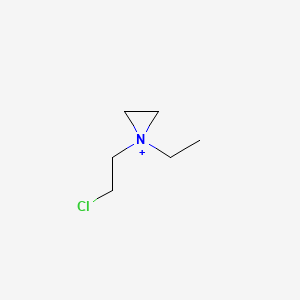
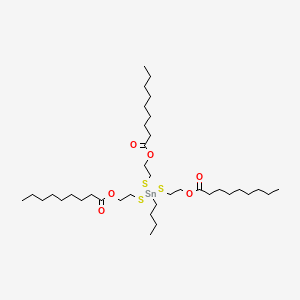
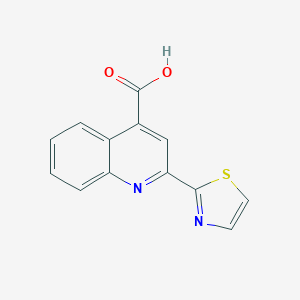
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
